![molecular formula C25H19FN4O4 B2775782 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358466-45-1](/img/structure/B2775782.png)
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a novel synthetic derivative belonging to the quinazoline family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
The synthesis of the compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent functionalization to introduce various substituents. Key reagents often utilized in these reactions include hydrazine derivatives and aldehydes under controlled conditions to ensure high yield and purity.
Property | Value |
---|---|
Molecular Formula | C23H20ClN5O4S |
Molecular Weight | 498.0 g/mol |
IUPAC Name | 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI Key | DDZWURDLWTZRDZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The compound has been shown to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a critical player in tumorigenesis. Inhibition of EGFR leads to a cascade of downstream effects that can induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties against various human cancer cell lines. In vitro cytotoxicity screening revealed:
- IC50 Values : The compound exhibited IC50 values of:
- A549 (lung adenocarcinoma) : 5.9 ± 1.7 µM
- SW-480 (colorectal cancer) : 2.3 ± 0.91 µM
- MCF-7 (breast cancer) : 5.65 ± 2.33 µM
These values indicate a potent antiproliferative effect compared to standard chemotherapeutics like Cisplatin (IC50 = 15.37 µM for A549) .
Induction of Apoptosis
The compound was found to induce apoptosis in a dose-dependent manner in the A549 cell line. Flow cytometry analysis using Annexin V staining showed:
- Early apoptotic cells at concentrations of 5 µM: 21.2%
- Late apoptotic cells at concentrations of 10 µM: 33.26%
- Late apoptotic cells at concentrations of 15 µM: 65.08%
These findings suggest that the compound effectively triggers programmed cell death in lung cancer cells .
Pharmacological Profile
The pharmacological activities associated with quinazoline derivatives include:
- Antifungal
- Antitumor
- Anti-inflammatory
- Antihyperlipidemic activities
These properties make them suitable candidates for further development as therapeutic agents against various diseases .
Case Studies and Research Findings
A comprehensive study conducted on related compounds within the quinazoline family highlighted their potential as EGFR inhibitors. The binding affinity and selectivity towards EGFR were evaluated using molecular docking studies, which revealed favorable interactions that could be exploited for drug development .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound interferes with cell cycle progression.
- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.
A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone compounds possess potent cytotoxic effects against breast cancer cells, suggesting that the triazoloquinazolinone framework may enhance these properties due to its structural complexity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its efficacy against various bacterial strains was assessed through:
- Minimum Inhibitory Concentration (MIC) tests : Results indicated that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
- Mechanism of action studies : These studies revealed that the compound disrupts bacterial cell wall synthesis.
Research highlighted the potential use of this compound as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Findings suggest that it may protect neuronal cells from oxidative stress and apoptosis through:
- Reduction of reactive oxygen species (ROS) : This action helps maintain cellular homeostasis.
- Modulation of neuroinflammatory pathways : The compound appears to inhibit pro-inflammatory cytokines.
These properties make it a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study supports the hypothesis that modifications to the quinazolinone structure can enhance anticancer activity .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value lower than many standard antibiotics, indicating its potential as a novel antimicrobial agent .
Propiedades
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4/c1-33-21-12-9-16(13-22(21)34-2)20(31)14-29-19-6-4-3-5-18(19)24-27-23(28-30(24)25(29)32)15-7-10-17(26)11-8-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKOFGXORJHSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.